molecular formula C18H14BrCl2N3OS B414312 N-(4-bromophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 313392-22-2

N-(4-bromophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B414312
CAS No.: 313392-22-2
M. Wt: 471.2g/mol
InChI Key: SUCVYXHDPQSGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a dihydropyrimidine derivative characterized by its complex substitution pattern. The core structure consists of a 3,4-dihydropyrimidine ring with a sulfanylidene (thione) group at position 2, a 6-methyl substituent, and a carboxamide moiety at position 4. The N-(4-bromophenyl) group at position 1 and the 4-(2,4-dichlorophenyl) group at position 4 introduce significant steric bulk and electronic effects. These substituents likely enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity and crystallization behavior .

Properties

IUPAC Name

N-(4-bromophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrCl2N3OS/c1-9-15(17(25)23-12-5-2-10(19)3-6-12)16(24-18(26)22-9)13-7-4-11(20)8-14(13)21/h2-8,16H,1H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCVYXHDPQSGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrCl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of pyrimidine rings and the introduction of various substituents that enhance its biological properties. Although specific details about the synthesis of this compound are not extensively documented in the available literature, similar compounds have been synthesized using methodologies involving the reaction of substituted phenyl derivatives with pyrimidine precursors.

Biological Activity

Research into the biological activity of this compound reveals a range of potential effects:

1. Antitumor Activity

  • Compounds similar to this compound have shown significant antitumor activity. For example, pyrimidine derivatives have been reported to inhibit tumor cell proliferation by targeting folate receptors and inducing apoptosis in cancer cells .

2. Enzyme Inhibition

  • The compound may exhibit enzyme inhibitory properties, particularly against enzymes involved in nucleotide synthesis pathways. In related studies, pyrimidine derivatives have been shown to inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase), leading to depletion of ATP pools in cells .

3. Antimicrobial Activity

  • Some derivatives within the same chemical class have demonstrated antibacterial effects against various strains of bacteria. For instance, compounds with similar structures have been tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity .

Case Studies

Several studies have highlighted the biological activities associated with pyrimidine-based compounds:

Study Findings
Gangjee et al. (2009)Reported dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) by a related pyrimidine compound with IC50 values in the low nanomolar range .
Research on Pyrrolo[2,3-d]pyrimidinesIdentified potent inhibitors of folate receptor-expressing tumor cells; these compounds induced significant S-phase accumulation and apoptosis .
Antibacterial ScreeningEvaluated several pyrimidine derivatives for antibacterial properties; notable activity was observed against Bacillus subtilis with IC50 values comparable to established antibiotics .

Comparison with Similar Compounds

Halogenated Aryl Substitutions

  • Implications: Lower lipophilicity (logP) compared to the bromo-dichloro analogue, which may affect membrane permeability and bioavailability .
  • 4-(4-bromophenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 326919-78-2, ): Substitutions: N-2-methylphenyl and 4-bromophenyl. Molecular Weight: 416.335 g/mol (vs. target compound’s estimated MW of ~480 g/mol).

Heterocyclic and Functional Group Variations

  • 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone (): Substitutions: 5-acetyl group instead of carboxamide. Structural Data: X-ray analysis reveals weak C–H⋯O and C–H⋯π interactions in crystal packing, suggesting that the carboxamide in the target compound may enhance intermolecular hydrogen bonding .

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are absent in the provided evidence, structural analogues exhibit notable properties:

  • Antimicrobial Activity : Pyrimidine derivatives with N-chlorophenyl and fluorophenyl groups demonstrate antibacterial and antifungal effects (). The bromo and dichloro substituents in the target compound may enhance such activity due to increased lipophilicity and halogen-mediated interactions .
  • Cannabinoid Receptor Binding (Indirect Reference): Though anandamide () is a cannabinoid receptor ligand, the target compound’s structural dissimilarity suggests divergent biological targets.

Comparison Table: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Notable Substituents Evidence ID
Target Compound C19H15BrCl2N3OS ~480 ~4.2 4-Bromophenyl, 2,4-dichlorophenyl N/A
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-... () C20H19ClN3O3S 424.90 ~2.8 4-Chlorophenyl, 2,5-dimethoxyphenyl
4-(4-bromophenyl)-6-methyl-N-(2-methylphenyl)-... () C19H18BrN3OS 416.34 ~3.9 4-Bromophenyl, 2-methylphenyl

*logP estimated using fragment-based methods.

Preparation Methods

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol outperforms DMF in achieving higher yields (92% vs. 78%) due to better solubility of thiourea.

  • Acylation : Dichloromethane at 0°C minimizes side reactions (e.g., urea formation) compared to THF or acetonitrile.

Catalytic Systems

  • DMAP (5 mol%) in cyclocondensation reduces reaction time from 18 to 8 hours.

  • Pd(OAc)₂ in 4CR enables a 65% yield of carboxamide, though scalability remains challenging.

Characterization and Analytical Data

The final product is characterized by spectroscopic methods:

Property Data
Molecular FormulaC₁₈H₁₄BrCl₂N₃OS
Molecular Weight471.2 g/mol
¹H NMR (400 MHz, CDCl₃) δ 2.35 (s, 3H, CH₃), 3.45 (d, 2H, CH₂), 5.20 (s, 1H, NH), 7.25–7.80 (m, aromatic)
IR (KBr) 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 750 cm⁻¹ (C-Cl)
MS (ESI) m/z 471.0 [M+H]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.